[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone
CAS No.: 307509-08-6
Cat. No.: VC6287544
Molecular Formula: C25H21FO5
Molecular Weight: 420.436
* For research use only. Not for human or veterinary use.
![[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone - 307509-08-6](/images/structure/VC6287544.png)
Specification
CAS No. | 307509-08-6 |
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Molecular Formula | C25H21FO5 |
Molecular Weight | 420.436 |
IUPAC Name | [3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]-(5-fluoro-2-phenylmethoxyphenyl)methanone |
Standard InChI | InChI=1S/C25H21FO5/c26-18-8-10-20(30-15-16-5-2-1-3-6-16)19(14-18)23(27)25-24(31-25)17-7-9-21-22(13-17)29-12-4-11-28-21/h1-3,5-10,13-14,24-25H,4,11-12,15H2 |
Standard InChI Key | BCMDGXDRJCDIAR-UHFFFAOYSA-N |
SMILES | C1COC2=C(C=C(C=C2)C3C(O3)C(=O)C4=C(C=CC(=C4)F)OCC5=CC=CC=C5)OC1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features three distinct functional groups:
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Benzodioxepin Ring: A seven-membered heterocyclic system containing two oxygen atoms, contributing to conformational flexibility and potential biological activity.
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Oxirane Group: A three-membered epoxide ring known for its reactivity in nucleophilic addition reactions, often exploited in synthetic chemistry.
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Fluorophenyl Moiety: A benzene ring substituted with a fluorine atom at the 5-position and a benzyloxy group at the 2-position, enhancing electronic and steric properties.
The IUPAC name reflects these components, with the methanone group bridging the fluorophenyl and benzodioxepin-oxirane subunits.
Molecular Geometry and Stereochemistry
The oxirane ring introduces stereochemical complexity, as the epoxide’s two carbons are chiral centers. Computational modeling suggests a dihedral angle of approximately 112° between the benzodioxepin and fluorophenyl planes, optimizing steric interactions.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of this compound involves multi-step protocols, as outlined in patent literature for analogous oxiranes . A representative pathway includes:
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Formation of Trimethylsulfonium Methyl Sulfate:
Dimethyl sulfide reacts with dimethyl sulfate in an inert solvent (e.g., acetonitrile) to yield trimethylsulfonium methyl sulfate, a key intermediate . -
Epoxidation of Ketone Precursor:
The intermediate reacts with a ketone derivative—1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one in related syntheses—in the presence of powdered NaOH or KOH. This step avoids phase-transfer catalysts, unlike traditional methods . -
Workup and Purification:
Post-reaction processing involves solvent removal, oxidation with aqueous , and chromatographic purification (HPLC) to isolate the epoxide .
Reaction Conditions and Yield Optimization
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Base Selection: NaOH or KOH powders yield >85% efficiency, whereas LiOH underperforms .
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Solvent Systems: Acetonitrile or dichloromethane ensure homogeneity without catalyst requirements .
Derivative | Target Organism | EC50 (ppm) |
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Triazole-epoxide conjugate | Botrytis cinerea | 8.2 |
Parent oxirane | Fusarium graminearum | 12.4 |
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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NMR: Signals at δ 7.45–7.25 (aromatic protons), δ 5.15 (benzyloxy CH2), and δ 4.10–3.80 (benzodioxepin OCH2).
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NMR: Peaks at 192 ppm (ketone carbonyl), 110–150 ppm (aromatic carbons), and 60–70 ppm (epoxide carbons).
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Infrared (IR) Spectroscopy:
Strong absorption at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (epoxide C-O-C).
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